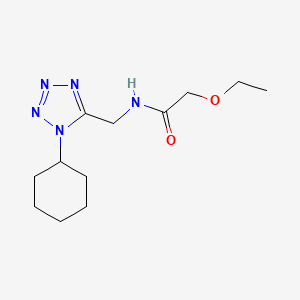

![molecular formula C17H16ClN5OS B2846722 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893916-85-3](/img/structure/B2846722.png)

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

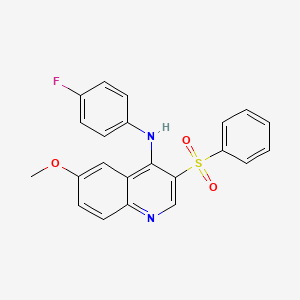

The compound “2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been designed and synthesized as a potential inhibitor for CDK2, a target for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates and the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis process yields a series of compounds with good to moderate anticancer activity .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is considered a privileged core skeleton in biologically active compounds . This scaffold is a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of pyrazol-3-one substrates and a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .科学的研究の応用

Antimicrobial and Anticancer Activities

Research into pyrazole derivatives, including compounds structurally related to 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has shown promising antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant in vitro antimicrobial activity and some exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of such compounds in developing new therapeutic agents [Hafez, El-Gazzar, & Al-Hussain, 2016].

Molecular Docking Studies

Katariya, Vennapu, and Shah (2021) explored the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which share a structural resemblance to the compound , for their anticancer and antimicrobial properties. The synthesized compounds were subjected to molecular docking studies to understand their potential in overcoming microbial resistance to pharmaceutical drugs, indicating the importance of such compounds in drug design and development [Katariya, Vennapu, & Shah, 2021].

Drug Formulation Research

In the context of drug formulation, Burton et al. (2012) investigated formulations to increase in vivo exposure of poorly water-soluble compounds, which could be relevant for enhancing the bioavailability of compounds like this compound. Such research is crucial for the early toxicology and clinical studies of new therapeutic agents [Burton et al., 2012].

Anti-Inflammatory and Antibacterial Agents

Ravula, Babu, and colleagues (2016) synthesized novel pyrazoline derivatives, including those with a chlorophenyl component, demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activity. This research underscores the potential therapeutic applications of such compounds in treating inflammation and bacterial infections [Ravula et al., 2016].

Structural and Electronic Studies

Swamy, Müller, and team (2013) studied isomorphous structures involving chlorophenyl and methyl substitutions, providing insights into the electronic and structural characteristics of such compounds. Understanding these properties is essential for the rational design of new drugs and materials [Swamy et al., 2013].

Antiviral Activity

Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus type-1. This research highlights the potential of such compounds in developing new antiviral therapies [Tantawy et al., 2012].

Antibacterial and Antioxidant Activities

Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. The study demonstrates the synthetic versatility and biological potential of such compounds in addressing oxidative stress and bacterial infections [Lynda, 2021].

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .

将来の方向性

The compound shows promising results as a CDK2 inhibitor and has demonstrated significant cytotoxic activities against various cancer cell lines . Future research could focus on further optimization of this compound and its derivatives, as well as detailed in vivo studies to assess its potential as an anticancer agent .

生化学分析

Biochemical Properties

The biochemical properties of 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone are largely related to its ability to interact with certain enzymes and proteins. Specifically, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may play a role in controlling cell proliferation.

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, which in turn can alter cell cycle progression and induce apoptosis within cells .

特性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c18-12-4-3-5-13(8-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAXXXLQNKCIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)

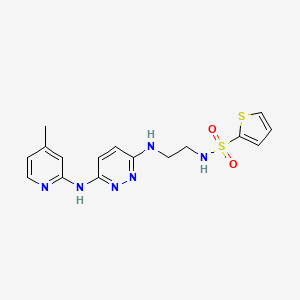

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)